4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine

Cystic Fibrosis CFTR Correctors Scaffold Hopping

Discontinued screening libraries and irreproducible polypharmacology data delay lead discovery. This isoxazolo[5,4-d]pyrimidine (CAS 478062-84-9) solves both: a pre-annotated MLSMR probe (MLS000706926) with 10+ PubChem qHTS activity calls spanning deubiquitinases (USP7/8/17), GPCRs (RGS4, MOR-1, CHRM1), ADAM17, furin, and XBP1 pathways. - Matched-pair analog (CAS 478062-74-7, para-F) enables halogen/substitution SAR with 0.31 Hammett σ difference. - Isoxazolo[5,4-d]pyrimidine core distinct from Fenprinast (imidazo[1,2-a]purin-9-one)-validated CFTR corrector scaffold. - Single procurement for polypharmacology profiling reduces false-positive triage.

Molecular Formula C16H16ClN5O
Molecular Weight 329.78 g/mol
CAS No. 478062-84-9
Cat. No. B3037470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine
CAS478062-84-9
Molecular FormulaC16H16ClN5O
Molecular Weight329.78 g/mol
Structural Identifiers
SMILESCC1=NOC2=NC=NC(=C12)N3CCN(CC3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C16H16ClN5O/c1-11-14-15(18-10-19-16(14)23-20-11)22-7-5-21(6-8-22)13-4-2-3-12(17)9-13/h2-4,9-10H,5-8H2,1H3
InChIKeyZVLDOCMMDDSEFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity & Procurement


4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine (CAS 478062-84-9, MW 329.78 g/mol, ClogP 3.4) is a fully synthetic small molecule belonging to the isoxazolo[5,4-d]pyrimidine class, functionalized at the C-4 position with a 3-chlorophenyl-piperazine moiety [1]. The compound was interrogated in multiple PubChem high-throughput screening campaigns spanning G-protein signaling (RGS4), opioid receptor (MOR-1), metalloproteinase (ADAM17), deubiquitinase (USP7, USP8, USP17), muscarinic (CHRM1), unfolded protein response (XBP1), and proprotein convertase (furin) targets, establishing a multi-target screening fingerprint . Unlike same-formula bronchodilator Fenprinast (imidazo[1,2-a]purin-9-one scaffold), this compound's isoxazolo[5,4-d]pyrimidine core confers a distinct pharmacophoric geometry and hydrogen-bonding network relevant to kinase and CFTR corrector discovery programs [2].

Pre-annotated multi-target screening probe (MLSMR-deposited)
Isoxazolo[5,4-d]pyrimidine scaffold distinct from Fenprinast
Meta-chlorophenyl substituent for halogen SAR comparisons

Non-Interchangeability with Analogs


This compound shares the molecular formula C16H16ClN5O with the bronchodilator Fenprinast, yet the two are built on entirely different heterocyclic cores—isoxazolo[5,4-d]pyrimidine versus imidazo[1,2-a]purin-9-one—resulting in fundamentally different topological polar surface areas, hydrogen-bonding vectors, and target-engagement profiles [1]. Even within the isoxazolo[5,4-d]pyrimidine sub-series, the closest commercially cataloged analog (CAS 478062-74-7) substitutes a para-fluorophenyl group for the meta-chlorophenyl group at the piperazine terminus, altering both electronic character (Hammett σ_m-Cl = +0.37 vs. σ_p-F = +0.06) and steric topology in ways that can shift kinase selectivity and cellular permeability . Generic substitution without explicit, assay-matched comparative data therefore carries a high risk of irreproducible target engagement.

Same-formula Fenprinast Distinct imidazo[1,2-a]purin-9-one core; target engagement profiles may not transfer.
Para-fluoro analog (CAS 478062-74-7) Meta-Cl to para-F substitution alters electronic and steric parameters; SAR trends may shift.

Differentiation Evidence


Scaffold Differentiation vs. Fenprinast

Despite sharing the identical molecular formula C16H16ClN5O and molecular weight (329.78 g/mol), Fenprinast (CAS 75184-94-0, an imidazo[1,2-a]purin-9-one) and the target compound represent structurally unrelated chemical series. The isoxazolo[5,4-d]pyrimidine core has been independently validated as a privileged scaffold for ΔF508-CFTR correction, with six analogs in the published series achieving low micromolar potency in halide transport assays in ΔF508-CFTR cells, a biological context inaccessible to the Fenprinast chemotype [1]. This scaffold-level differentiation is absolute: no amount of Fenprinast can replicate the isoxazolo[5,4-d]pyrimidine pharmacophore geometry.

Scaffold vs. Fenprinast
Head-to-head
Distinct heterocyclic cores: isoxazolo[5,4-d]pyrimidine vs. imidazo[1,2-a]purin-9-one
Confirms scaffold-dependent target engagement; Fenprinast not interchangeable.
Reference: Yu et al. Synlett 2010; CFTR corrector series.
Cystic Fibrosis CFTR Correctors Scaffold Hopping

Meta-Chloro vs. Para-Fluoro Substitution

The closest commercially cataloged analog, 4-[4-(4-fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine (CAS 478062-74-7), differs from the target compound solely by the identity and position of the aryl halide substituent on the piperazine phenyl ring. The target compound bears a meta-chlorine (Hammett σ_m = +0.37) while the analog bears a para-fluorine (σ_p = +0.06), a difference of 0.31 Hammett units in electron-withdrawing character [1]. The meta- vs. para-substitution pattern also alters the vector of the halogen relative to the piperazine axis, which can differentially affect ligand-protein hydrophobic contacts in narrow binding pockets. Piperazine-containing oxazolo[4,5-d]pyrimidine analogs with varying aryl substituents have demonstrated compound-specific cytotoxicity differences exceeding 10-fold across MDA-MB-231, OVCAR-3, and HCT-116 cell lines, with the most potent analog achieving IC50 = 0.21 µM vs. doxorubicin at 0.36 µM on MDA-MB-231 [2]. Direct comparative data for this specific compound pair are not publicly available; the quantitative differentiation potential is class-level inference.

Hammett σ Difference
Class-level
Δσ = +0.31 (meta-Cl vs. para-F)
Electronic effect may influence target binding SAR; data to verify for this pair.
Class-level inference from Hammett constants and related series.
Medicinal Chemistry SAR Piperazine Bioisosteres

Multi-Target Screening Fingerprint

The target compound has been deposited and tested in at least eight distinct PubChem bioassay campaigns spanning diverse target classes: RGS4 (GPCR signaling regulation), MOR-1 (mu-opioid receptor), ADAM17 (TNF-α converting enzyme), USP7/USP8/USP17 (deubiquitinases), CHRM1 (muscarinic acetylcholine receptor M1), XBP1 (unfolded protein response), and furin (proprotein convertase) . This breadth of screening annotation is a direct consequence of the compound's inclusion in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000706926, making it one of the more extensively annotated isoxazolo[5,4-d]pyrimidine screening probes in the public domain. By contrast, the para-fluoro analog (CAS 478062-74-7) has no publicly indexed bioassay annotation beyond vendor catalog descriptions . The specific activity outcomes (active/inactive/concentration-response) for each assay are retrievable from the individual PubChem AID entries, enabling users to triage the compound for target-specific follow-up.

Bioassay Annotation
Reported
≥8 target classes annotated vs. 0 for para-F analog
Supports polypharmacology screening triage and target selection.
PubChem MLSMR deposition (MLS000706926).
High-Throughput Screening Polypharmacology Drug Repurposing

Physicochemical Profile vs. Analogs

The target compound's computed physicochemical profile (ClogP = 3.4, HBA = 6, HBD = 0, rotatable bonds = 2, TPSA contribution from isoxazole and pyrimidine nitrogens) places it within favorable oral drug-like space distinct from both Fenprinast (different TPSA due to imidazo[1,2-a]purin-9-one ring system) and the para-fluoro analog (reduced molecular weight, 313.33 vs. 329.78, and altered lipophilicity from fluorine substitution) [1]. The chlorine atom contributes approximately +0.7 logP units relative to fluorine and provides a larger van der Waals volume (≈12.0 ų for Cl vs. ≈5.8 ų for F), which can differentially affect passive membrane permeability and CYP450 metabolic stability [2]. These computed differences are actionable for procurement prioritization in programs where CNS penetration (favoring lower TPSA) or metabolic stability (favoring chlorine over fluorine at specific positions) is a design criterion.

Physicochemical Profile
Class-level
ClogP 3.4; MW 329.78; Cl vs. F ΔlogP ≈ +0.7
Supports lead optimization profiling; class-level physicochemical inference.
Computed properties; experimental validation recommended.
Drug-likeness Physicochemical Properties Permeability

Research & Procurement Scenarios


Matched-Pair Halogen SAR

Procure the target compound (meta-Cl) alongside CAS 478062-74-7 (para-F) as a minimal matched pair to isolate the contribution of halogen identity and substitution position on target potency. The 0.31-unit Hammett σ difference and 2.1× van der Waals volume difference are sufficient to generate measurable SAR trends in biochemical or cellular assays [1]. This matched-pair approach directly leverages the quantitative physicochemical differentiation established in Section 3, Evidence Items 2 and 4.

Polypharmacology Profiling

Use the target compound as a pre-annotated screening probe for academic or industrial polypharmacology profiling. The compound's MLSMR provenance (MLS000706926) and existing PubChem bioassay data across RGS4, MOR-1, ADAM17, USP7/8/17, CHRM1, furin, and XBP1 pathways mean that new primary screening campaigns can be contextualized against existing public data, reducing false-positive triage and enabling rapid selectivity assessment . This application directly derives from the multi-target screening fingerprint evidence in Section 3, Evidence Item 3.

CFTR Corrector Exploration

For cystic fibrosis drug discovery programs targeting ΔF508-CFTR, the target compound provides an entry point into the isoxazolo[5,4-d]pyrimidine corrector scaffold class validated by Yu et al. (Synlett, 2010) [2]. The C-4 piperazine substituent with a meta-chlorophenyl group is a specific vector that can be compared against the published 3-aryl series to assess whether meta-substitution alters correction potency or efficacy. This application is supported by scaffold-level differentiation evidence (Section 3, Evidence Item 1) combined with the CFTR corrector class annotation.

DUB Selectivity Profiling

The compound has been tested in qHTS format against USP7, USP8, and USP17, three therapeutically relevant deubiquitinases with roles in oncology and neurodegeneration . Researchers can procure this compound as a starting point for DUB inhibitor development, using the existing PubChem activity calls (active/inactive/concentration-response) to prioritize follow-up against specific USP paralogs. This scenario follows directly from the bioassay annotation evidence in Section 3, Evidence Item 3.

Application
Selection Property
Validation Focus
Halogen SAR matched-pair studies
meta-Cl vs. para-F electronic/steric profile
Target binding SAR trend interpretation
Multi-target polypharmacology screening
Pre-annotated PubChem bioassay data
Selectivity assessment against annotated targets
ΔF508-CFTR corrector discovery
Isoxazolo[5,4-d]pyrimidine scaffold
CFTR correction potency in halide transport assays
DUB inhibitor development
USP7/8/17 screening annotation
Paralogue selectivity profiling
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